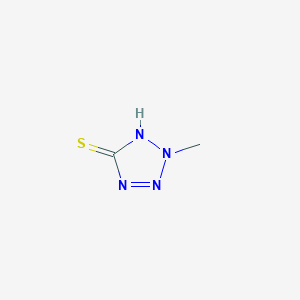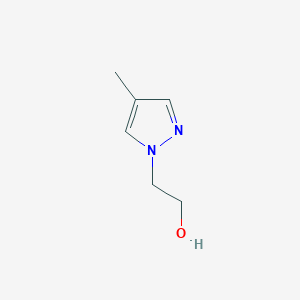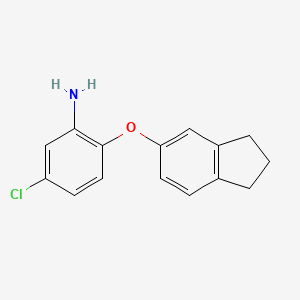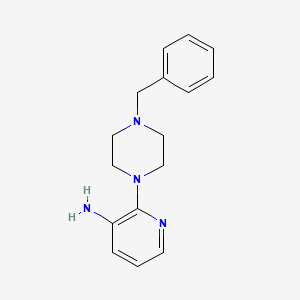
2-Methyl-2H-tetrazole-5-thiol
Übersicht
Beschreibung
2-Methyl-2H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring with a thiol group at the 5-position and a methyl group at the 2-position. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Wirkmechanismus
Target of Action
2-Methyl-2H-tetrazole-5-thiol, like other tetrazole derivatives, is known to have diverse biological applications .
Mode of Action
Tetrazoles are known to interact with their targets through electrostatic interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially impact the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that tetrazoles are known to be resistant to biological degradation , which suggests that they may maintain their efficacy in various environmental conditions.
Biochemische Analyse
Biochemical Properties
2-Methyl-2H-tetrazole-5-thiol plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, forming stable complexes that can influence enzymatic activity. For instance, this compound can act as a ligand for metal-dependent enzymes, modulating their catalytic functions. Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to bind to metal ions, forming coordination complexes that can inhibit or activate enzymatic activity. Additionally, the thiol group can undergo redox reactions, leading to the formation of disulfide bonds with cysteine residues in proteins. This can result in conformational changes in proteins, affecting their function and stability. Moreover, this compound can interact with nucleic acids, influencing processes such as DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for chronic exposure scenarios. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhancing enzymatic activity and promoting cellular homeostasis. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings highlight the importance of dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in redox reactions, where the thiol group undergoes oxidation to form disulfide bonds. This compound can also influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, concentration gradients, and the presence of specific transporters. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific organelles or compartments within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to these locations, where it can exert its effects on cellular processes. For example, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and DNA repair mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-tetrazole-5-thiol typically involves the reaction of 2-oxo-2-phenylethyl thiocyanate with sodium azide in the presence of a suitable solvent such as methanol . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the tetrazole ring. The reaction conditions usually involve moderate temperatures and the use of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of hazardous reagents and to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group at the 5-position is particularly reactive and can be easily oxidized to form disulfides .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce disulfides back to thiols.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of alkylated tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-tetrazole-5-thiol has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-tetrazole-5-thiol
- 2-Phenyl-2H-tetrazole-5-thiol
- 5-Mercapto-1-methyl-1H-tetrazole
Uniqueness
2-Methyl-2H-tetrazole-5-thiol is unique due to the presence of both a methyl group and a thiol group on the tetrazole ring. This combination enhances its reactivity and stability compared to other tetrazole derivatives . The methyl group at the 2-position increases the lipophilicity of the compound, allowing it to penetrate cell membranes more easily .
Eigenschaften
IUPAC Name |
2-methyl-1H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRIYDBAFPKSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1NC(=S)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601739 | |
| Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42150-25-4 | |
| Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)


![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

